Aripiprazole

Descripción general

Descripción

Synthesis Analysis

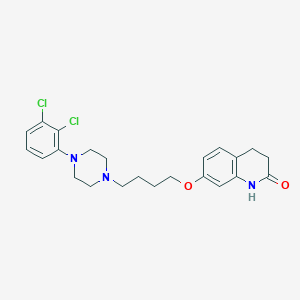

The synthesis of Aripiprazole involves multiple steps starting from 1-(2,3-dichlorophenyl)piperazine hydrochloride, which is condensed with 1,4-dibromobutane followed by a reaction with 7-hydroxy-3,4-dihydrocarbostyril. This synthesis pathway leads to this compound with an overall yield of 45% to 77.5% depending on the specific methods and conditions applied. The process is deemed suitable for industrial production due to its economical and convenient approach, offering a viable method for large-scale manufacture of the drug (Zhu Yong-cha, 2010), (Z. Hui, 2006).

Molecular Structure Analysis

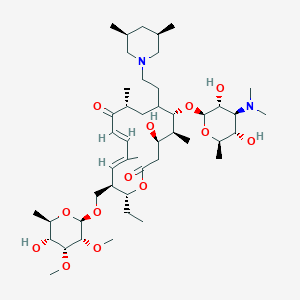

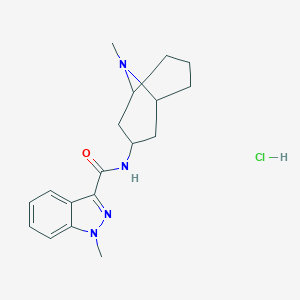

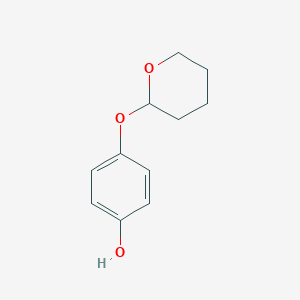

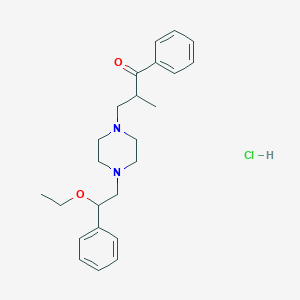

This compound's molecular structure, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril, showcases its complexity and the pharmacophoric elements essential for its pharmacological activity. Its structure includes a piperazine ring linked to a butoxy chain and a dihydrocarbostyril moiety, critical for its interaction with dopamine D2 and serotonin receptors. The molecular structure and its conformers have been elucidated through X-ray crystallography, demonstrating the drug's ability to form hydrogen-bonded dimers and polymorphic forms under different crystallization conditions, which could influence its pharmacokinetics and pharmacodynamics properties (L. Tessler, I. Goldberg, 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including etherification, sulfonylation, and substitution, which are crucial for its synthesis. These reactions highlight the chemical versatility and reactivity of its structural components, such as the piperazine ring and the dihydrocarbostyril moiety, enabling the formation of the active drug compound. The chemical stability and reactivity of this compound are significant for its pharmaceutical development and efficacy as a medication.

Physical Properties Analysis

The physical properties of this compound, including its solubility, crystalline form, and thermal stability, are important for its formulation and therapeutic effectiveness. Studies have shown that this compound exhibits polymorphism, leading to different crystalline forms that can affect its bioavailability and pharmacokinetics. The drug's thermal stability and solubility in various solvents are critical for the development of suitable pharmaceutical formulations that ensure optimal delivery and efficacy (A. Ayala et al., 2010).

Aplicaciones Científicas De Investigación

Polimorfismo y Dinámica de Aripiprazole

El polimorfismo del this compound depende en gran medida del tratamiento térmico . Se observó una doble transición vítrea para una muestra enfriada rápidamente desde un estado líquido . Durante el enfriamiento lento, el this compound forma una mezcla de una fase sólida y vidrio de una fase líquida . Se observa diferente polimorfismo durante los cambios de temperatura lentos y rápidos .

Mejorando la Solubilidad de this compound

El this compound es un antipsicótico de tercera generación con pocos efectos secundarios pero baja solubilidad . La formación de sales, una forma común de cristales multicomponente, es una estrategia eficaz para mejorar los perfiles farmacocinéticos . Se obtuvo con éxito una nueva sal de ARI con ácido adípico (ADI) y su hemisolvato de acetona, junto con una sal de ARI conocida con ácido salicílico (SAL) .

Estimación Farmacéutica de this compound

Se describen los enfoques más ampliamente utilizados en el análisis, como los procesos espectrométricos, cromatográficos líquidos, cromatografía líquida-espectrometría de masas, voltametría y cromatografía de gases (GC) .

Eficacia y Seguridad de this compound

Las características de las revisiones sistemáticas, y la calidad de la evidencia y su riesgo de sesgo, se resumieron descriptivamente .

Perfil Farmacológico al Uso Clínico

El this compound se ha asociado con un aumento de peso más relevante que en otros ensayos de ARi

Mecanismo De Acción

Target of Action

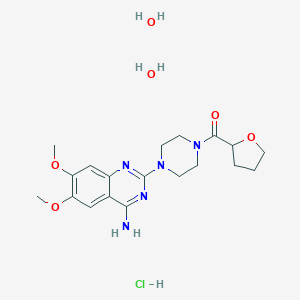

Aripiprazole primarily targets dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors . Dopamine D2 receptors are involved in the regulation of dopamine neurotransmission, which plays a crucial role in mood and psychotic disorders . Serotonin receptors are implicated in mood regulation, and their modulation can help alleviate symptoms of various psychiatric conditions .

Mode of Action

This compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . As a partial agonist, this compound binds to these receptors and exhibits less intrinsic activity than the endogenous full agonist dopamine . This allows this compound to modulate dopamine levels depending on whether they are too high or low .

Biochemical Pathways

This compound’s action on dopamine D2 receptors affects the mesolimbic and mesocortical pathways . In the mesolimbic pathway, this compound’s partial agonism is postulated to reduce hyperfunctioning dopaminergic transmission, thereby reducing positive symptoms of psychiatric disorders . In the mesocortical pathway, this compound’s partial agonism increases dopaminergic activity back to normal levels, reducing negative symptoms . This compound also affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries .

Pharmacokinetics

This compound exhibits linear kinetics with an elimination half-life of approximately 75 hours . Steady-state plasma concentrations are achieved in about 14 days . This compound has a bioavailability of 87% , and peak plasma concentrations occur within 3 to 5 hours . It is primarily eliminated by the hepatic enzymes, CYP3A4 and CYP2D6 .

Result of Action

The unique pharmacological profile of this compound provides ‘adaptive’ pharmacological activity . Depending on endogenous dopamine levels and signaling status, this compound may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This results in the modulation of dopamine levels, reducing both positive and negative symptoms of psychiatric disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of excess dopamine transmission can cause this compound to act as a functional antagonist, reducing this transmission to lower levels . Conversely, in the presence of low dopamine levels, this compound can act as a functional agonist, increasing dopamine neurotransmission . This ability to adjust its action based on the environment contributes to this compound’s efficacy and stability.

Safety and Hazards

Aripiprazole is not approved for use in older adults with dementia-related psychosis . People with depression or mental illness may have thoughts about suicide . Some young people may have increased suicidal thoughts when first starting a medicine to treat depression . This compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Direcciones Futuras

More studies are needed to detect the influence of gene variations on the pharmacokinetics and pharmacodynamics of new-generation antipsychotics . This type of research could increase the ability of clinicians to predict favorable responses to specific antipsychotics and to improve the tolerability of the treatment regimen in patients with severe psychiatric disorders .

Propiedades

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046083 | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

139.0-139.5 °C | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |

| Record name | SID49666418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined. Some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors., The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole., ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, flake crystals from ethanol | |

CAS RN |

129722-12-9, 851220-85-4 | |

| Record name | Aripiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aripiprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137-140 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does aripiprazole differ from other atypical antipsychotics in its mechanism of action?

A1: Unlike other atypical antipsychotics, this compound acts as a partial agonist at dopamine D2 and D3 receptors. [] This means it activates these receptors, but to a lesser extent than dopamine itself. [] It also exhibits high affinity for D2 and D3 and 5-HT1A and 5-HT2A receptors, and moderate affinity for D4, 5-HT2C, and 5-HT7, α1-adrenergic and H1 receptors. []

Q2: What are the downstream effects of this compound's partial agonism at dopamine receptors?

A2: this compound's partial agonism is thought to stabilize dopamine activity in the brain. [, ] It can enhance dopamine activity where it is low and reduce it where it is high, leading to a more balanced dopaminergic state. [] This mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia. []

Q3: How does this compound affect the cAMP-PKA and Akt-GSK3β signaling pathways compared to other antipsychotics?

A3: Studies in rats show that acute this compound treatment has distinct effects on these pathways compared to haloperidol (a D2 antagonist) and bifeprunox (another D2 partial agonist). [] this compound demonstrated similar effects on PKA expression to haloperidol in the caudate putamen and ventral tegmental area, but not to bifeprunox. [] Additionally, only this compound increased GSK3β phosphorylation in the prefrontal cortex, nucleus accumbens, caudate putamen, and substantia nigra. [] These findings suggest a unique pharmacological profile for this compound.

Q4: How is this compound metabolized in the body?

A4: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2D6, to form its active metabolite, dehydrothis compound. [, , ]

Q5: How do genetic variations in CYP2D6 affect this compound pharmacokinetics?

A5: Studies show that individuals with the CYP2D6*10 allele have significantly higher plasma concentrations of this compound compared to those without the mutation. [] This suggests a potential role for CYP2D6 genotyping in personalizing this compound treatment.

Q6: Does the co-administration of other drugs affect this compound plasma concentrations?

A6: Yes, certain drugs can interact with this compound. For example, paroxetine, a strong CYP2D6 inhibitor, significantly increases plasma concentrations of both this compound and its active metabolite. [] On the other hand, escitalopram, a selective serotonin reuptake inhibitor (SSRI) with less CYP2D6 inhibition, does not significantly affect this compound concentrations. []

Q7: What is the relationship between this compound plasma concentration and its occupancy of dopamine D2/D3 receptors in the brain?

A7: Positron emission tomography (PET) studies using [(18)F]fallypride in patients with schizophrenia have shown a strong correlation between this compound serum concentration and D2/D3 receptor occupancy. [] Receptor occupancy was high across all brain regions at clinically effective doses, reaching near saturation at serum concentrations exceeding 100-150 ng/ml. []

Q8: In what conditions is this compound approved for use?

A8: this compound is FDA approved for the treatment of schizophrenia, acute manic or mixed episodes associated with bipolar I disorder, and as maintenance therapy for bipolar I disorder in patients who have responded to this compound acutely. [, , , ] It is also increasingly used off-label for other conditions, such as treatment-resistant depression and agitation in bipolar disorder. []

Q9: Is this compound effective as a monotherapy for bipolar I depression?

A9: Two large randomized controlled trials found that this compound monotherapy, as dosed in those studies, was not significantly more effective than placebo in treating bipolar depression at the end of 8 weeks. [] While early improvements were observed, they did not persist to the study's end. []

Q10: Can this compound be used in patients with schizophrenia who have developed hyperprolactinemia due to other antipsychotics?

A10: Studies suggest that adding a low dose of this compound to the treatment regimen of patients experiencing antipsychotic-induced hyperprolactinemia can effectively lower prolactin levels without compromising antipsychotic efficacy. [] This may offer a strategy to manage this common and distressing side effect of many antipsychotics.

Q11: Have there been any reports of this compound-induced tardive dyskinesia, and how does its risk compare to other antipsychotics?

A11: Although considered to have a lower risk of tardive dyskinesia (TD) compared to older antipsychotics, several case reports have emerged describing this compound-associated TD. [] This suggests that the risk might be higher than initially thought, particularly in individuals with risk factors for TD. []

Q12: Are there long-acting injectable formulations of this compound available?

A12: Yes, two once-every-two-month long-acting injectable formulations of this compound are available: this compound lauroxil (AL) and this compound monohydrate (Ari 2MRTU). [] These formulations aim to improve medication adherence and provide sustained therapeutic levels of the drug.

Q13: What analytical methods are commonly used to measure this compound and its metabolite in biological samples?

A13: High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is frequently employed for the quantification of this compound and dehydrothis compound in plasma. [] These methods offer high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic studies and therapeutic drug monitoring. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.